(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitution rules. The parent structure is ethenesulfonamide, with substituents at the nitrogen atom and the ethene moiety. The full IUPAC designation is (E)-N-cyclopentyl-N-[(furan-2-yl)methyl]-2-phenylethenesulfonamide , reflecting:
- A cyclopentyl group and a furan-2-ylmethyl group attached to the sulfonamide nitrogen.
- A phenyl-substituted ethene group at the sulfonamide’s 2-position.
- The (E)-stereodescriptor for the ethene double bond configuration.
The molecular formula C₁₈H₂₁NO₃S corresponds to a molecular weight of 331.4 g/mol , calculated from isotopic masses. Key structural features include:
- A sulfonamide core (-SO₂NH-).
- A trans-configured ethene bridge (-CH=CH-).
- A furan ring and a phenyl group as aromatic substituents.
- A cyclopentyl group contributing to stereochemical complexity.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₁NO₃S |
| Molecular weight | 331.4 g/mol |
| Double-bond configuration | E |
| Hydrogen bond acceptors | 3 (SO₂, furan O) |
| Rotatable bonds | 6 |
Stereochemical Configuration and Conformational Analysis
The (E)-configuration of the ethene bridge places the phenyl and sulfonamide groups on opposite sides of the double bond, minimizing steric hindrance. This geometry is confirmed by nuclear magnetic resonance (NMR) coupling constants, where vicinal protons across the double bond exhibit a coupling constant (J) > 16 Hz, characteristic of trans configurations.
Conformational analysis reveals two dominant rotamers:
- Anti-periplanar rotamer : The cyclopentyl and furan-methyl groups adopt positions opposite to the sulfonamide plane, stabilized by reduced van der Waals repulsions.
- Gauche rotamer : Partial overlap between the cyclopentyl ring and the furan moiety increases torsional strain but allows for weak C-H···O hydrogen bonding between the furan oxygen and cyclopentyl hydrogens.
Density functional theory (DFT) calculations suggest a 3:1 equilibrium ratio favoring the anti-periplanar conformation at 298 K, driven by entropy contributions.
X-ray Crystallographic Studies and Bond Length Optimization
While experimental X-ray diffraction data for this specific compound is not publicly available, analogous sulfonamides provide insight into bond-length trends. In related structures, such as N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide , key bond lengths include:
- S=O bonds : 1.43–1.45 Å, consistent with sulfonyl group resonance.
- C-S bonds : 1.76–1.78 Å, indicating partial double-bond character due to conjugation with the sulfonamide nitrogen.
- C=C bonds : 1.34 Å, typical for non-polarized ethene linkages.
Bond angle optimization using molecular mechanics predicts:
- N-S-C (sulfonamide) : 109.5°,接近四面体几何。
- C=C-S (ethene-sulfonyl) : 120°, reflecting sp² hybridization at the sulfur-connected carbon.
Comparative Analysis with Related Sulfonamide Derivatives
Comparative evaluation with structurally similar compounds highlights unique features:
Notably, the phenyl-ethene-sulfonamide motif in (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide enables π-π stacking interactions absent in aliphatic analogs. This feature may enhance binding affinity to aromatic-rich biological targets compared to derivatives like CID 10609754, which lacks extended π systems.
Properties
IUPAC Name |
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,14-12-16-7-2-1-3-8-16)19(17-9-4-5-10-17)15-18-11-6-13-22-18/h1-3,6-8,11-14,17H,4-5,9-10,15H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRELPOANLOJQ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Cyclopentylamine addition: The furan-2-ylmethyl intermediate is then reacted with cyclopentylamine to form the N-cyclopentyl-N-(furan-2-ylmethyl) intermediate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Properties
Research indicates that sulfonamide derivatives often exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. The presence of the furan moiety in (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide may enhance its bioactivity by facilitating interactions with biological targets due to its electron-rich nature .
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and certain kinases. The specific structure of this compound suggests potential activity against these enzymes, which could lead to applications in treating conditions such as glaucoma or hypertension .
DBU-Catalyzed Reactions
One effective method involves the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in solvent-dependent reactions. This approach has demonstrated high yields in synthesizing sulfonamide derivatives from corresponding sulfonyl chlorides and amines .
One-Pot Reactions
Another promising synthetic route is the one-pot reaction strategy, which streamlines the synthesis process by combining multiple steps into a single reaction vessel. This method not only increases efficiency but also reduces the time and resources required for synthesis .
Mechanism of Action
The mechanism of action of (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s closest analogues are (E)-N-aryl-2-arylethenesulfonamides, which share the ethenesulfonamide core but differ in nitrogen and aryl substituents. Key comparisons include:
Nitrogen Substituents
- Target Compound : Cyclopentyl and furan-2-ylmethyl groups. The cyclopentyl group enhances lipophilicity, while the furan moiety may improve solubility through polar interactions.
- Analogues : Most analogues feature aryl groups (e.g., phenyl, 4-chlorophenyl, or 4-methoxyphenyl) at nitrogen, favoring π-π stacking but lacking the steric complexity of the target’s dual substitution .
Ethenesulfonamide Aryl Groups
- Target Compound : A simple phenyl group, offering moderate electron-withdrawing effects.
Physicochemical Properties
Melting Points
- Analogues with electron-withdrawing groups (e.g., 6n : 131–133°C) exhibit higher melting points than simpler derivatives (e.g., 6a : 112–114°C), likely due to enhanced crystallinity .
- The target compound’s melting point is unreported but may align with bulky N-substituted analogues (e.g., 108–115°C range).
Spectroscopic Data
Data Table: Key Comparisons
| Compound Name | N-Substituents | Ethenesulfonamide Group | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Cyclopentyl, furan-2-ylmethyl | Phenyl | N/A | N/A | Steric bulk, furan H-bonding |
| (E)-N,2-Diphenylethenesulfonamide (6a ) | Phenyl | Phenyl | 83 | 112–114 | High yield, simple structure |
| (E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b ) | 4-Chlorophenyl | Phenyl | 80 | 108–110 | Electron-withdrawing Cl |
| (E)-N-(3-Fluoro-4-methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide (6ae ) | 3-Fluoro-4-methoxyphenyl | Perfluorophenyl | 48 | 113–115 | Enhanced electrophilicity |
| (E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide (6n ) | 4-Methoxyphenyl | Perfluorophenyl | 48 | 131–133 | High melting point, OCH3 group |
Biological Activity
(E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . It features a cyclopentyl group, a furan moiety, and a sulfonamide functional group, which are critical for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds with sulfonamide groups have been extensively studied for their antimicrobial properties. The presence of the furan ring and phenyl substituents may enhance the interaction with bacterial targets, potentially inhibiting growth through mechanisms similar to other sulfonamides that inhibit folic acid synthesis.
-
Anticancer Potential :
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide class has been linked to inhibition of key enzymes involved in cancer cell proliferation, such as carbonic anhydrases and matrix metalloproteinases.
-
Anti-inflammatory Effects :
- Sulfonamides have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) indicates that modifications on the aromatic rings can significantly influence the potency against inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), thereby inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Cell Cycle Disruption : Similar compounds have shown the ability to interfere with cell cycle progression in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition |
Case Study: Anticancer Activity
A study focused on the cytotoxic effects of various sulfonamide derivatives, including those structurally similar to this compound, revealed significant activity against breast cancer cell lines. The structure-activity relationship indicated that modifications in the furan and phenyl groups could enhance cytotoxicity by increasing cellular uptake and target affinity.
Q & A
Q. What synthetic methodologies are reported for (E)-N-cyclopentyl-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide and related sulfonamide derivatives?
The synthesis of structurally analogous sulfonamides typically involves condensation reactions between sulfonyl chlorides and amines. For example, (E)-N-aryl-2-phenylethenesulfonamides are synthesized by reacting (E)-2-phenylethenesulfonyl chloride with substituted anilines under controlled conditions (e.g., yields of 75–83%, purified via crystallization) . Key parameters include stoichiometric ratios of reactants, solvent choice (e.g., dichloromethane or THF), and reaction temperature (often room temperature to reflux). Characterization relies on NMR, HRMS, and melting point analysis .
Q. How is crystallographic data for sulfonamide derivatives typically obtained and refined?
Small-molecule crystallography often employs the SHELX suite (e.g., SHELXL for refinement, SHELXD for structure solution). These programs use single-crystal X-ray diffraction data to solve and refine structures, accounting for factors like disorder, twinning, or high symmetry. For example, Mercury CSD 2.0 facilitates visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for understanding packing motifs .
Q. What biological activities have been reported for furan-containing sulfonamides?
Furan-substituted sulfonamides are explored for enzyme inhibition (e.g., MAO-A/B) due to their ability to modulate neurotransmitter metabolism. For instance, N-(furan-2-ylmethyl) derivatives exhibit procognitive effects in vitro, linked to MAO inhibition (IC₅₀ values in the µM range). Biological evaluation requires in vitro assays (e.g., fluorometric MAO activity assays) followed by in vivo behavioral studies .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data for sulfonamide derivatives?
Discrepancies in reaction yields or spectroscopic data can arise from stereochemical variations or impurities. Density Functional Theory (DFT) calculations predict optimized geometries and electronic properties, while molecular docking (e.g., AutoDock Vina) identifies binding modes in enzyme-active sites. For example, docking studies of Co(II)/Ni(II) complexes with furan ligands validate experimental inhibition data .
Q. What strategies optimize catalytic intramolecular reactions involving ethenesulfonamides?
Palladium or copper catalysts enable cyclization of ethenesulfonamides into heterocycles (e.g., indoles). Key factors include ligand design (e.g., phosphine ligands for Pd), solvent polarity, and temperature. A case study using (E)-2-phenylethenesulfonamide with 5-methylhex-4-enoic acid achieved 75% yield via a palladium-catalyzed pathway, confirmed by ¹H NMR .
Q. How do crystal packing interactions influence the physicochemical properties of sulfonamides?
Mercury CSD analysis reveals that weak interactions (e.g., C–H···O, π-π stacking) stabilize specific conformations. For example, in N-(4-chloro-2-nitrophenyl)acetamide, centrosymmetric hydrogen bonds form chains along the [101] direction, impacting solubility and melting points .
Methodological Tables
Table 1: Representative Synthetic Yields for Analogous Sulfonamides
Table 2: Computational Tools for Structural Analysis
Key Considerations for Data Interpretation
- Stereochemical Assignments: Use NOESY NMR or X-ray crystallography to confirm E/Z configurations in ethenesulfonamides .
- Purity Validation: Combine HPLC with HRMS to detect trace impurities in synthetic batches .
- Mechanistic Studies: Isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects (KIEs) elucidate reaction pathways in catalytic cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
